Electronic Structure: Covalent Character Ranking Among Platinum Dihalides
QM/MM computational analysis of platinum dihalides demonstrates that covalent character in the Pt–X bond increases in the order PtF₂ < PtCl₂ < PtBr₂ < PtI₂, with PtBr₂ occupying an intermediate position between the chloride and iodide analogs. This trend is validated by experimental data and supports the nephelauxetic effect and cloud-expanding effect [1].
| Evidence Dimension | Covalent bond character |
|---|---|
| Target Compound Data | PtBr₂: Intermediate covalent character |
| Comparator Or Baseline | PtF₂ (lowest) < PtCl₂ < PtBr₂ < PtI₂ (highest) |
| Quantified Difference | Rank order position 3 of 4 (PtF₂: 1, PtCl₂: 2, PtBr₂: 3, PtI₂: 4) |
| Conditions | QM/MM computational analysis using CAChe pro software; geometry optimization and 3D modeling; validated against experimental data |
Why This Matters
The intermediate covalent character of PtBr₂ provides a distinct balance of bond lability and stability, enabling tunable reactivity in ligand substitution and oxidative addition reactions compared to the more labile PtCl₂ or the more strongly bound PtI₂.
- [1] QM/MM Based Study of Electronic Structure of Platinum Dihalides. Open Journal of Applied Sciences, 2025, 15(1), 305-328. The result is in good agreement with experiment results that covalent character increases in the order: PtI₂ > PtBr₂ > PtCl₂ > PtF₂. View Source
